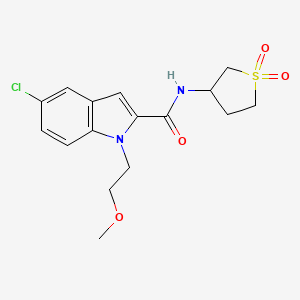![molecular formula C17H15N7O2 B11150356 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11150356.png)
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a complex organic compound that features a triazolopyridine moiety linked to a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Attachment of the Phenoxyacetamide Group: This step often involves nucleophilic substitution reactions where the triazolopyridine intermediate reacts with a phenoxyacetamide derivative in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Mild conditions with H2O2 or harsher conditions with KMnO4.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Bases like NaH or K2CO3 in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products depend on the specific reactions:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by occupying the active site.
Modulate Receptor Activity: Act as an agonist or antagonist to modulate receptor signaling pathways.
Pathways Involved: Specific pathways depend on the biological context but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]ethanamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]propionamide
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to its specific structural features that confer distinct biological activities. Its combination of triazolopyridine and phenoxyacetamide moieties provides a unique scaffold for drug design and development, offering potential advantages in selectivity and potency compared to similar compounds.
Properties
Molecular Formula |
C17H15N7O2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H15N7O2/c25-17(18-9-16-22-21-15-6-1-2-7-24(15)16)10-26-14-5-3-4-13(8-14)23-11-19-20-12-23/h1-8,11-12H,9-10H2,(H,18,25) |
InChI Key |
MEYYLLNRQXWTOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)COC3=CC=CC(=C3)N4C=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-bromobenzyl)oxy]-6-chloro-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11150277.png)
![3-(5-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11150285.png)
![7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150303.png)
![7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11150306.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11150313.png)
![[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone](/img/structure/B11150327.png)
![2-(5-chloro-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11150332.png)
![methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150334.png)
![{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11150338.png)
![Diethyl 2,2'-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetate](/img/structure/B11150342.png)

![N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine](/img/structure/B11150349.png)
![N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine](/img/structure/B11150351.png)
![N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11150353.png)
